GSK1059615

Catalog No.
S548175
CAS No.
958852-01-1
M.F
C18H11N3O2S
M. Wt
333.36384
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GSK1059615

CAS Number

958852-01-1

Product Name

GSK1059615

IUPAC Name

(E)-4-((4-(pyridin-4-yl)quinolin-6-yl)methylene)thiazolidine-2,5-dione

Molecular Formula

C18H11N3O2S

Molecular Weight

333.36384

InChI

InChI=1S/C18H11N3O2S/c22-17-16(21-18(23)24-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,23)/b16-10+

InChI Key

SSROGLWTGKZPRA-MHWRWJLKSA-N

SMILES

O=C(N/C1=C/C2=CC=C3N=CC=C(C4=CC=NC=C4)C3=C2)SC1=O

Solubility

Soluble in DMSO

Synonyms

GSK1059615; GSK-1059615; GSK-1059615.

Description

The exact mass of the compound GSK1059615 is 333.0572 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GSK1059615 is a synthetic organic compound classified as a dual inhibitor of phosphoinositide 3-kinase and mammalian target of rapamycin. Its chemical formula is C18H11N3O2SC_{18}H_{11}N_{3}O_{2}S, and it has a molecular weight of approximately 333.37 g/mol. The compound is primarily recognized for its potential therapeutic applications in oncology, particularly against various types of cancers, including lymphoma, solid tumors, endometrial cancer, and metastatic breast cancer .

The structure of GSK1059615 features a thiazolidinedione backbone, specifically identified by its IUPAC name: (5Z)-5-{[4-(pyridin-4-yl)quinolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione . It is notable for its high potency against multiple isoforms of phosphoinositide 3-kinase, with reported IC50 values of 0.4 nM for PI3Kα, 0.6 nM for PI3Kβ, 2 nM for PI3Kδ, and 5 nM for PI3Kγ .

Typical of thiazolidinedione derivatives. These include:

  • Oxidation: GSK1059615 can undergo oxidation under specific conditions, leading to the formation of oxidized derivatives.
  • Hydrolysis: The compound may also be hydrolyzed in the presence of water or aqueous solutions, affecting its stability and activity.
  • Reversible Binding: As an ATP-competitive inhibitor, GSK1059615 binds reversibly to the active sites of phosphoinositide 3-kinase and mammalian target of rapamycin enzymes .

GSK1059615 exhibits significant biological activity as a dual inhibitor targeting the phosphoinositide 3-kinase and mammalian target of rapamycin pathways. This inhibition leads to:

  • Antitumor Effects: The compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, including head and neck squamous cell carcinoma and gastric cancer cells .
  • Mechanism of Action: GSK1059615 disrupts cellular signaling pathways that promote survival and proliferation in cancer cells, potentially activating programmed necrosis pathways as part of its mechanism .
  • Clinical Trials: Although it has shown promise in preclinical studies, a Phase 1 dose-escalation study was prematurely terminated due to insufficient exposure levels in patients with solid tumors or lymphoma .

The synthesis of GSK1059615 typically involves several steps that may include:

  • Formation of the Thiazolidinedione Core: This involves the reaction between appropriate aldehydes and thiazolidinedione derivatives.
  • Introduction of the Quinolyl Group: A pyridinyl or quinolyl moiety is introduced through condensation reactions.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity suitable for biological testing.

Specific synthetic routes may vary based on the desired yield and purity levels .

GSK1059615 has potential applications in:

  • Cancer Therapy: Its primary application lies in oncology as a treatment for various cancers due to its ability to inhibit critical survival pathways in tumor cells.
  • Research Tool: It serves as a valuable tool in research settings to study the roles of phosphoinositide 3-kinase and mammalian target of rapamycin in cellular processes and disease mechanisms .

Interaction studies involving GSK1059615 have focused on its binding affinity and inhibitory effects on key signaling pathways:

  • Kinase Inhibition Profiles: Detailed assays have characterized its inhibitory effects on different isoforms of phosphoinositide 3-kinase, demonstrating selective activity against specific mutants associated with cancer .
  • Cellular Assays: Various assays have been conducted to evaluate its effects on cell viability, apoptosis induction, and cell cycle progression in cancer cell lines .

GSK1059615 shares structural and functional similarities with several other compounds that inhibit phosphoinositide 3-kinase or mammalian target of rapamycin. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeTarget(s)Potency (IC50)Unique Features
GSK1059615ThiazolidinedionePI3Kα, mTORPI3Kα: 0.4 nMDual inhibitor; high specificity for multiple isoforms
GSK2126458ThiazolidinedionePI3K/mTORPI3Kα: ~1 nMMore broad-spectrum activity; clinical trials ongoing
MK2206Allosteric InhibitorAktAkt: ~0.1 µMAllosteric mechanism; primarily targets Akt
AZD2014Dual InhibitormTORC1/2mTORC1: ~10 nMFocused on mTORC1/2 inhibition

GSK1059615 stands out due to its potent dual inhibition profile against both phosphoinositide 3-kinase and mammalian target of rapamycin, making it a promising candidate for targeted cancer therapies .

Key Synthetic Intermediates and Reaction Mechanisms

The synthesis of GSK1059615, formally known as (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylene]-2,4-thiazolidinedione, involves several critical intermediates and well-defined reaction mechanisms [1] [2] [3]. The compound represents a thiazolidinone derivative that incorporates a pyridinylquinoline moiety through a methylene bridge, making it a potent phosphatidylinositol 3-kinase inhibitor with subnanomolar activity [2] [5].

The primary synthetic route begins with the preparation of the quinoline core structure through a series of transformations starting from 6-bromo-4-chloroquinoline [7]. This starting material undergoes conversion to the corresponding 4-iodo intermediate through halogen exchange reactions, followed by installation of the 4-pyridyl group via standard palladium-catalyzed cross-coupling conditions [7]. The quinoline intermediate (molecular formula C14H9N2) serves as the aromatic aldehyde component for subsequent condensation reactions [7].

Table 1: Key Synthetic Intermediates in GSK1059615 Synthesis

Intermediate/CompoundMolecular FormulaRole in SynthesisKey Reactions
6-bromo-4-chloroquinolineC9H5BrClNStarting materialHalogen exchange
4-iodo intermediateC9H5INOConversion intermediatePd-catalyzed cross-coupling
4-pyridyl quinolineC14H9N2Quinoline core precursorSuzuki coupling
thiazolidinedione (TZD)C3H3NO2SKey reactive componentKnoevenagel condensation
2-imino-4-thiazolidinoneC3H4N2OSTZD precursorCyclization/oxidation
GSK1059615 (final product)C18H11N3O2SFinal PI3K inhibitorFinal condensation

The thiazolidinedione component represents the second major synthetic building block [22] [36]. The preparation of 1,3-thiazolidine-2,4-dione typically involves the condensation of thiourea with chloroacetic acid under controlled conditions [22]. This reaction proceeds through formation of an intermediate 2-imino-4-thiazolidinone, which subsequently undergoes oxidation to yield the desired thiazolidinedione ring system [22] [36].

The key coupling reaction that forms GSK1059615 involves a Knoevenagel condensation between the 4-pyridylquinoline aldehyde and thiazolidinedione [25] [26]. This reaction mechanism proceeds through initial enolate formation from the active methylene group of thiazolidinedione, followed by nucleophilic addition to the aldehyde carbonyl [39]. The subsequent dehydration step establishes the characteristic Z-configuration of the double bond, which is critical for the biological activity of the final compound [25] [39].

The condensation reaction is typically catalyzed by weak bases such as piperidine or morpholine [25] [37]. The reaction proceeds via an enolate mechanism where the base facilitates deprotonation of the methylene group adjacent to the two electron-withdrawing carbonyl groups [39]. The resulting carbanion attacks the electrophilic carbon of the quinoline aldehyde, forming a β-hydroxy intermediate that eliminates water to generate the final α,β-unsaturated system [39].

Table 2: GSK1059615 Enzyme Inhibition Data

TargetIC50 (nM)Ki (nM)
PI3Kα0.40.42
PI3Kβ0.60.6
PI3Kγ2.00.47
PI3Kδ5.01.7
mTOR12.0Not reported

Patent-Based Methodologies for Large-Scale Synthesis

The industrial production of GSK1059615 has been developed through patent-protected methodologies that address scalability challenges inherent in the multi-step synthetic sequence [13] [17]. Patent literature reveals several optimized approaches for large-scale synthesis that focus on yield enhancement, reaction time reduction, and purification simplification [13] [17].

One significant advancement in large-scale production involves the use of microwave-assisted synthesis for key condensation steps [22] [26]. This methodology reduces reaction times from hours to minutes while maintaining or improving product yields [22]. The microwave-promoted Knoevenagel condensation between quinoline aldehydes and thiazolidinedione derivatives has been shown to proceed efficiently at 110°C using 540 watts of microwave power [26]. This approach achieves completion within 7-8 minutes compared to 8-9 hours required for conventional thermal heating [26].

Patent methodologies also address the challenge of polyethylene glycol-400 as a green solvent system for the multi-component synthesis approach [26]. This solvent system facilitates both the nucleophilic displacement of halogen atoms and the subsequent Knoevenagel condensation in a single reaction vessel [26]. The use of polyethylene glycol-400 eliminates the need for multiple purification steps between synthetic transformations, thereby improving overall process efficiency [26].

The industrial synthesis protocols emphasize the importance of controlling reaction stoichiometry and temperature profiles [17]. Patent-based methodologies specify the use of 1.2 to 1.5 equivalents of the quinoline aldehyde component relative to thiazolidinedione to ensure complete conversion [17]. Temperature control during the condensation reaction is critical, with optimal conditions maintained at 110°C ± 5°C to prevent decomposition of sensitive intermediates [17].

Palladium-catalyzed cross-coupling reactions for quinoline intermediate preparation have been optimized for industrial scale through the development of recyclable catalyst systems [17]. These methodologies employ bis(triphenylphosphine)palladium dichloride complexes that can be recovered and reused for multiple reaction cycles [17]. The catalyst loading has been reduced to 2-5 mol% while maintaining high conversion rates through the use of optimized ligand systems [17].

Purification Techniques and Yield Optimization

The purification of GSK1059615 and its synthetic intermediates requires sophisticated techniques that address the compound's moderate solubility characteristics and potential for isomerization [20] [23]. The final product exhibits limited solubility in common organic solvents, with optimal solubility achieved in dimethyl sulfoxide (≥8.33 mg/mL) and water (≥8 mg/mL) [3] [20].

Crystallization represents the primary purification method for GSK1059615, with the compound forming characteristic yellow crystalline solids [20] [30]. The crystallization process typically employs mixed solvent systems, with ethanol-water mixtures providing optimal crystal formation [37]. Recrystallization from ethanol yields product with greater than 98% purity, as confirmed by high-performance liquid chromatography analysis [20].

Table 3: Purification Techniques for GSK1059615 and Related Compounds

TechniqueApplicationTypical Yield (%)Key Advantages
RecrystallizationFinal product purification80-95High purity, crystalline form
Column chromatographyIntermediate separation75-90Selective separation
Vacuum filtrationSolid product isolation85-95Simple, effective isolation
Microwave-assisted synthesisReaction optimization83-90Reduced reaction time
PrecipitationProduct isolation70-85Easy product recovery
Solvent extractionImpurity removal60-80Removes polar impurities

Chromatographic purification methods have been developed for intermediate compounds that require higher purity specifications [23]. Silica gel column chromatography using gradient elution systems effectively separates quinoline intermediates from reaction byproducts [23]. The optimal mobile phase composition typically consists of hexane-ethyl acetate gradients ranging from 9:1 to 1:1 ratios [23].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [22] [36]. The Knoevenagel condensation step has been optimized through careful selection of base catalysts, with piperidine providing superior results compared to stronger bases that promote undesired side reactions [37] [39]. The optimal catalyst loading ranges from 5-10 mol% relative to the limiting reagent [37].

Temperature control during purification processes is essential for preventing thermal decomposition [22]. Vacuum distillation techniques are employed for volatile intermediates, with reduced pressure conditions (10-20 mmHg) allowing distillation at temperatures below 150°C [23]. This approach prevents decomposition while achieving high-purity intermediates [23].

The implementation of continuous flow synthesis methods has shown promise for yield optimization in industrial settings [36]. These techniques allow precise control of reaction parameters including temperature, residence time, and reagent mixing, resulting in improved reproducibility and reduced formation of impurities [36]. Flow synthesis has demonstrated yield improvements of 10-15% compared to batch processes for similar thiazolidinedione syntheses [36].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

333.0572

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15

Explore Compound Types